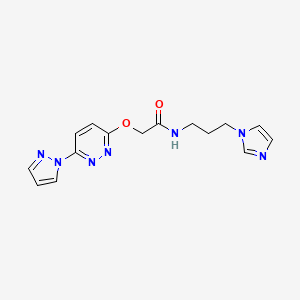

![molecular formula C22H13N3O3S B2766494 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 863592-52-3](/img/structure/B2766494.png)

2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

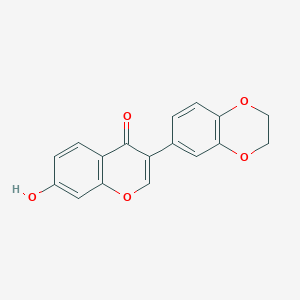

- The compound is a heterocyclic molecule with a fused chromene and thiazole ring system.

- It contains a 2-oxo-2H-chromene core linked to a thiazolo[5,4-b]pyridine moiety.

Synthesis Analysis

- The synthesis of this compound involves the condensation of appropriate precursors.

- Further details on the synthetic route would require access to specific research papers.

Molecular Structure Analysis

- The molecular structure consists of a chromene ring fused with a thiazolo[5,4-b]pyridine ring.

- The arrangement of atoms and functional groups determines its properties.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions, including substitution, addition, or cyclization.

- Specific reactions would depend on the functional groups present.

Physical And Chemical Properties Analysis

- Physical properties include melting point, solubility, and stability.

- Chemical properties relate to reactivity, acidity/basicity, and potential reactions.

Scientific Research Applications

Synthesis and Microbial Activity

A study highlighted the synthesis of derivatives related to 2-oxo-2H-chromene-3-carbohydrazide, demonstrating their microbial activity against bacterial strains like B. subtilis, S. aureus, E. coli, and the fungus C. albicans. This research indicates the compound's potential in microbial resistance studies and the development of new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).

Biological Evaluation of Coumarin Derivatives

Another study synthesized a series of derivatives, including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, to estimate their biological properties. The research aimed at exploring the therapeutic potential of such compounds, with a focus on antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 2-oxo-2H-chromene derivatives have been explored, indicating the compound's utility in developing treatments against various bacterial infections and cancer cell lines. Such studies underscore the compound's versatility in medicinal chemistry and drug discovery (Raval, Naik, & Desai, 2012).

Molecular Docking Studies for Cancer Treatment

Research has also been conducted on chromeno[4,3-b]pyridine derivatives for their potential in cancer treatment. Molecular docking studies suggest these compounds, related to the mentioned chemical structure, could be effective against breast cancer, demonstrating the compound's relevance in oncological research (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Cardiotonic Activity

Investigations into derivatives of 2-phenylthiazolidine for their cardiotonic activity indicate potential applications in cardiovascular disease management, further showcasing the compound's broad therapeutic potential (Nate et al., 1987).

Safety And Hazards

- Safety data would require experimental studies and toxicity assessments.

- Always handle chemical compounds with proper precautions.

Future Directions

- Investigate its potential applications in drug discovery, biological activity, or material science.

- Explore modifications to enhance specific properties.

properties

IUPAC Name |

2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQDSRAIWPDDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

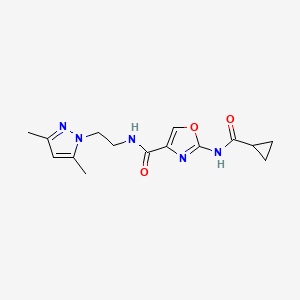

![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)

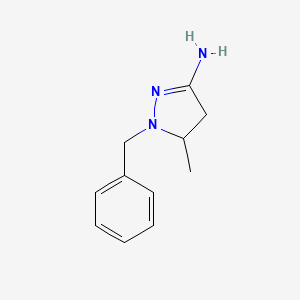

![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)

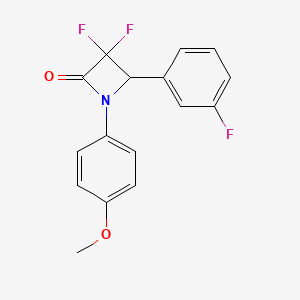

![2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2766429.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2766430.png)

![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2766431.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N,N-diphenylacetamide](/img/structure/B2766433.png)